molecular formula C13H19N3O3 B11794851 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11794851
M. Wt: 265.31 g/mol
InChI Key: CNSYPWXLPJYRMD-UHFFFAOYSA-N
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Description

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a modified pyrimidine moiety. The pyrimidine ring is further substituted with three methyl groups (at positions 1, 4, and 5) and an oxo group at position 6, conferring distinct electronic and steric properties. Its synthesis and structural characterization likely rely on crystallographic techniques, such as those enabled by the SHELX software suite .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-8-9(2)14-13(15(3)11(8)17)16-6-4-5-10(7-16)12(18)19/h10H,4-7H2,1-3H3,(H,18,19)

InChI Key

CNSYPWXLPJYRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCCC(C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit various biological activities. The following sections summarize key applications of this compound:

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds structurally related to 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes such as cyclooxygenase (COX). In vitro studies have shown that similar compounds can selectively inhibit COX-2 over COX-1, which is significant for designing anti-inflammatory drugs with fewer side effects . Understanding the binding affinity of 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid to these enzymes could lead to new therapeutic options for inflammatory diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route may include:

  • Formation of the pyrimidine moiety.
  • Coupling with the piperidine ring.
  • Introduction of the carboxylic acid group.

Understanding the structure–activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring or pyrimidine core can significantly affect the compound's potency and selectivity against biological targets .

Case Studies

Case Study 1: Anticancer Properties
In a study published in MDPI, researchers synthesized various piperidine derivatives and assessed their cytotoxicity against cancer cell lines. The results indicated that specific derivatives exhibited significant anticancer effects through apoptosis induction .

Case Study 2: Enzyme Inhibition
Another study focused on evaluating the inhibitory effects of related compounds on COX enzymes. The findings revealed that specific structural features enhance binding affinity to COX enzymes, highlighting the importance of SAR in drug design .

Mechanism of Action

The mechanism of action of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Implications

The compound is part of a broader class of piperidine-carboxylic acid derivatives fused with nitrogen-containing heterocycles. Key analogs include:

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7): Heterocycle: Pyrazine (two adjacent nitrogen atoms) vs. pyrimidine (two non-adjacent nitrogen atoms). Substituents: A single methyl group at position 6 of the pyrazine ring, lacking the oxo and additional methyl groups of the target compound.

Physical and Chemical Properties

Property Target Compound 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid
Molecular Formula C₁₃H₁₉N₃O₃ C₁₁H₁₅N₃O₂ C₁₀H₁₃N₃O₂
Molecular Weight (g/mol) ~265.3 (calculated) 221.25 207.23 (calculated)
Melting Point (°C) Not reported 185–186.5 Not reported
Key Functional Groups 3°-carboxylic acid, 1,4,5-trimethyl-6-oxo-pyrimidine 3°-carboxylic acid, 6-methylpyrazine 3°-carboxylic acid, unsubstituted pyrimidine

Notes:

  • The target compound’s additional methyl groups and oxo substituent likely enhance its hydrophobicity compared to the pyrazine analog, which may affect solubility in aqueous media.
  • The pyrimidine analogs’ melting points correlate with hydrogen-bonding capacity; the pyrazine derivative’s higher mp (185–186.5°C) suggests stronger intermolecular interactions .

Biological Activity

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, including a piperidine ring and a pyrimidine moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is C13H19N3O3C_{13}H_{19}N_{3}O_{3}, with a molecular weight of 265.31 g/mol. The compound features a piperidine ring substituted with a carboxylic acid group and a pyrimidine moiety that contains a keto group at the 6-position and three methyl groups at the 1, 4, and 5 positions. This specific arrangement contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains by interfering with their metabolic pathways or cell wall synthesis. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria with promising results .

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. It has been found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. In one study, it was shown to have cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is essential for optimizing its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems. For example:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acidContains a methyl group at the 1-positionEnhanced solubility
1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidineSubstituted piperidine with different methyl placementVaried binding affinity
4-HydroxyquinolonesShares some structural similaritiesKnown for distinct antibacterial properties

The unique arrangement of methyl groups and functional groups in this compound enhances its biological activity compared to other structurally similar compounds.

The mechanism through which 1-(1,4,5-trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid exerts its effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
  • Receptor Interaction : It can act as a ligand for various receptors involved in cell signaling pathways related to cancer progression.
  • Cell Cycle Modulation : By affecting cell cycle regulators, it can induce cell cycle arrest in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

Study on Anticancer Activity

In a study published in MDPI, researchers demonstrated that derivatives of this compound showed significant cytotoxicity against several cancer cell lines. They reported an IC50 value lower than that of standard treatments .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds revealed that they effectively inhibited bacterial growth at minimal inhibitory concentrations (MIC) as low as 10 µg/mL against certain strains .

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